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Compound Name: Domatinostat

Cat. No.: B1684137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical pharmacology of Domatinostat
(4SC-202), a novel, orally bioavailable small molecule inhibitor. Domatinostat is distinguished

by its unique mechanism of action, targeting key epigenetic regulators involved in cancer

progression. This guide synthesizes available preclinical data, detailing its mechanism, in vitro

and in vivo activity, and the experimental protocols used for its evaluation.

Mechanism of Action
Domatinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs), with

specific activity against HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes

that remove acetyl groups from histone proteins, leading to a more condensed chromatin

structure that represses gene transcription.[2] Upregulation of HDACs is a common feature in

many cancers, contributing to the silencing of tumor suppressor genes.[2][3]

In addition to its HDAC inhibitory activity, Domatinostat also targets Lysine-specific

demethylase 1 (LSD1), an enzyme responsible for demethylating histone H3 on lysine 4

(H3K4) and lysine 9 (H3K9).[1][4][5] This dual inhibitory profile allows Domatinostat to
modulate the epigenetic landscape through multiple pathways.

By inhibiting class I HDACs, Domatinostat leads to the accumulation of acetylated histones.[2]

This results in a more open chromatin structure (euchromatin), facilitating the transcription of
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previously silenced tumor suppressor genes.[2] The downstream consequences of this

epigenetic reprogramming include:

Induction of p21, leading to cell cycle arrest.[1]

Activation of apoptosis through both p53-dependent and -independent pathways, often

involving the upregulation of pro-apoptotic proteins like BAX.[6][7]

Inhibition of tumor cell proliferation.[2]

Interference with mitotic spindle formation, causing a G2/M cell cycle arrest.[1][8]

The inhibition of LSD1 further contributes to its anti-tumor effects, particularly in cancers where

LSD1 is overexpressed.[4][5]
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Caption: Mechanism of action for Domatinostat (4SC-202).

In Vitro Pharmacology
Enzymatic Inhibition
Domatinostat demonstrates potent and selective inhibition of class I HDAC enzymes in cell-

free assays. The half-maximal inhibitory concentrations (IC50) highlight its specificity for

HDACs 1, 2, and 3 over other HDAC classes.[1][9]

Target IC50 (µM)

HDAC1 1.20

HDAC2 1.12

HDAC3 0.57

HDAC5 11.3

HDAC11 9.7

LSD1 Activity confirmed

Table 1: Domatinostat IC50 values against HDAC isoforms and LSD1. Data sourced from

multiple cell-free assays.[1]

Anti-proliferative and Cytotoxic Activity
Domatinostat exhibits broad anti-proliferative activity across a diverse range of human cancer

cell lines.[1] It has shown particular efficacy in hematological malignancies, colorectal cancer,

urothelial carcinoma, glioblastoma, and atypical teratoid/rhabdoid tumors (ATRT).[4][6][7][10]

Notably, the cytotoxic effects of Domatinostat are significantly more pronounced in cancer

cells compared to non-cancerous cell lines.[4][6]
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Cell Line Cancer Type IC50 (µM)

MyLa
Cutaneous T-Cell Lymphoma

(CTCL)
0.190

CRL-2105 CTCL 0.170

CRL-8294 CTCL 0.260

VM-CUB1 Urothelial Carcinoma (UC) ~0.15

UM-UC-3 Urothelial Carcinoma (UC) ~0.51

Mean
Various Human Cancer Cell

Lines
~0.7

Table 2: Anti-proliferative activity of Domatinostat in various human cancer cell lines after 72-

hour incubation.[1][11]

Effects on Cell Cycle and Apoptosis
A key mechanism of Domatinostat's anti-tumor activity is the induction of G2/M phase cell

cycle arrest.[1][6] This is often accompanied by the disruption of normal mitotic spindle

formation, leading to collapsed spindles and multiple nucleation centers.[1][8] Following cell

cycle arrest, Domatinostat potently induces apoptosis, as evidenced by caspase activation

and PARP cleavage.[6][7][9] In colorectal cancer cells, the cytotoxic effects of Domatinostat
were significantly reduced by caspase inhibitors, confirming apoptosis as a primary mode of

cell death.[6]

Modulation of Signaling Pathways
Preclinical studies have identified signaling pathways that influence sensitivity to

Domatinostat.

AKT Pathway: In colorectal cancer models, activation of the AKT signaling pathway was

identified as a potential resistance mechanism.[6][9] Inhibition of AKT, either through small

molecule inhibitors (perifosine, MK-2206) or shRNA knockdown, dramatically potentiated the

cytotoxic effects of Domatinostat.[6] Conversely, expression of a constitutively active form of

AKT1 conferred resistance.[6][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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